molecular formula C21H22FN5O2 B2643842 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)pyrazine-2-carboxamide CAS No. 1208850-21-8

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)pyrazine-2-carboxamide

Cat. No.: B2643842
CAS No.: 1208850-21-8
M. Wt: 395.438
InChI Key: HNLICSJSMWRZGD-UHFFFAOYSA-N
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Description

N-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)pyrazine-2-carboxamide is a structurally complex compound featuring three key motifs:

  • 4-(4-Fluorophenyl)piperazine: A piperazine ring substituted with a fluorophenyl group, commonly associated with receptor-binding activity (e.g., serotonin or dopamine receptors) .
  • Furan-2-yl: A heteroaromatic group that may improve lipophilicity and influence pharmacokinetic properties.

This compound’s synthesis likely involves coupling a pyrazine-2-carboxylic acid derivative with a substituted ethylamine intermediate bearing the piperazine and furan moieties, using amide bond formation strategies similar to those reported for analogous carboxamides .

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O2/c22-16-3-5-17(6-4-16)26-9-11-27(12-10-26)19(20-2-1-13-29-20)15-25-21(28)18-14-23-7-8-24-18/h1-8,13-14,19H,9-12,15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLICSJSMWRZGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C3=NC=CN=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders and as an anti-tubercular agent. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a fluorophenyl group and a furan ring. Its IUPAC name is methyl N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]carbamate, with a molecular formula of C18H22FN3O3 and a molecular weight of 345.38 g/mol. The unique structure contributes to its interaction with neurotransmitter receptors.

The primary mechanism of action involves the compound's interaction with serotonin (5-HT) and dopamine (D) receptors. By binding to these receptors, it modulates neurotransmission pathways, influencing mood, cognition, and behavior. This characteristic suggests its potential utility in treating conditions such as depression and anxiety disorders .

Pharmacological Studies

Recent studies have indicated that the compound exhibits significant activity against various biological targets:

  • Neurotransmitter Receptor Binding :
    • The compound has been shown to bind effectively to serotonin and dopamine receptors, which are critical in regulating mood and behavior.
    • In vitro assays revealed that it can influence receptor activity, potentially leading to alterations in neurotransmission pathways.
  • Anti-Tubercular Activity :
    • A study evaluated the anti-tubercular properties of similar compounds derived from piperazine structures. Some derivatives demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . Although specific data for this compound is limited, its structural similarity suggests potential efficacy in this area.
  • Cytotoxicity Studies :
    • Preliminary cytotoxicity assessments on human embryonic kidney (HEK-293) cells indicated that related compounds were non-toxic at effective doses, suggesting a favorable safety profile for further development .

Study 1: Neuropharmacological Evaluation

A recent investigation into the neuropharmacological effects of compounds with similar structures revealed promising results for mood regulation. The study utilized behavioral assays in animal models to assess the impact on anxiety and depression-like behaviors. Results indicated significant improvements in treated groups compared to controls, correlating with receptor binding affinity data.

Study 2: Anti-Tubercular Efficacy

In a comparative study involving various piperazine derivatives, researchers synthesized several compounds and assessed their activity against Mycobacterium tuberculosis. Among these, certain derivatives exhibited compelling anti-tubercular properties with low cytotoxicity profiles. This study underscores the potential of piperazine-based compounds in developing new anti-tubercular agents .

Data Summary Table

PropertyValue
Molecular FormulaC18H22FN3O3
Molecular Weight345.38 g/mol
IC50 (Anti-TB Activity)1.35 - 2.18 μM (similar compounds)
Cytotoxicity (HEK-293)Non-toxic at effective doses

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s structural uniqueness lies in the combination of pyrazine, fluorophenylpiperazine, and furan groups. Below is a comparative analysis with structurally related compounds from the literature:

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Biological Activity / Notes Reference
Target Compound Pyrazine-2-carboxamide, 4-fluorophenylpiperazine, furan-2-yl Calculated ~450 Not reported Hypothesized as a CNS receptor ligand due to piperazine and fluorophenyl motifs.
N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) Chloro-trifluoromethyl benzoylpiperazine, pyridinyl acetamide 530 241–242 Demonstrated affinity for dopamine D3 receptors in vitro .
N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a) Thiophen-3-yl benzamide, 3-cyanophenylpiperazine ~500 Not reported Synthesized for D2/D3 receptor evaluation; 32% yield via multistep purification .
N-(4′-Chloro-2-methyl-[1,1′-biphenyl]-4-yl)pyrazine-2-carboxamide (5b) Pyrazine-2-carboxamide, biphenyl 341.77 Not reported Structural similarity in carboxamide group; characterized via NMR and elemental analysis .
N-(2-Fluorophenyl)-4-[3-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1-piperazinecarboxamide Triazolo-pyridazine, furan-2-yl, fluorophenylpiperazine ~470 Not reported Potential 5-HT1A receptor ligand; furan enhances metabolic stability .
7-(4-(2-(4-Chlorophenyl)-2-(methoxyimino)ethyl)piperazin-1-yl)-6-fluoro-1-(4-fluorophenyl)-... (4o) Fluoroquinolone, piperazine, fluorophenyl ~600 Not reported Antibacterial activity against Gram-positive pathogens .

Key Observations:

Piperazine Modifications :

  • The 4-fluorophenylpiperazine in the target compound is a common feature in CNS-targeting ligands (e.g., 5-HT1A or D2/D3 receptor ligands) . In contrast, chloro- or trifluoromethyl-substituted piperazines (e.g., 8b ) show enhanced receptor selectivity but reduced metabolic stability.

Carboxamide Linkers :

  • Pyrazine-2-carboxamide (target compound) vs. benzamide (3a ) or acetamide (8b ): The pyrazine core’s electron-deficient nature may enhance π-stacking interactions with receptor binding sites .

Biological Activity: While fluorophenylpiperazine derivatives are often neuroreceptor ligands, the addition of a furan group (as in the target compound) is understudied. In contrast, fluoroquinolone-piperazine hybrids (e.g., 4o ) exhibit antibacterial activity, highlighting the role of substituents in dictating therapeutic applications.

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